molecular formula C10H8INO2 B3190200 2-(2-iodoethyl)isoindoline-1,3-dione CAS No. 40149-83-5

2-(2-iodoethyl)isoindoline-1,3-dione

Cat. No.: B3190200
CAS No.: 40149-83-5
M. Wt: 301.08 g/mol
InChI Key: IMUTXBXKJDBQOY-UHFFFAOYSA-N
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Description

2-(2-Iodoethyl)isoindoline-1,3-dione (CAS: 40149-83-5) is a halogenated derivative of isoindoline-1,3-dione (phthalimide) with a molecular formula of C₁₀H₈INO₂ and a molecular weight of 301.08 g/mol . Its structure comprises a phthalimide core substituted with a 2-iodoethyl group at the nitrogen atom. The iodine atom introduces distinct reactivity, particularly in nucleophilic substitution (e.g., Suzuki coupling) or bioconjugation reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-iodoethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTXBXKJDBQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione typically involves the reaction of N-hydroxyethylphthalimide with iodine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: N-hydroxyethylphthalimide

    Reagent: Iodine

    Base: Suitable base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as dichloromethane

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

  • 2-(2-Aminoethyl)isoindoline-1,3-dione (3c): Substituted with an aminoethyl group .
  • 2-(4-Acetylphenyl)isoindoline-1,3-dione : Features an acetylphenyl substituent .
  • 2-(3-(Benzylamino)propyl)isoindoline-1,3-dione: Contains a benzylamino-hydroxypropyl chain .
  • 2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione : Includes a hydroxyethylphenyl group .
Table 1: Structural and Physical Property Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Applications
2-(2-Iodoethyl)isoindoline-1,3-dione 2-Iodoethyl 301.08 Nucleophilic substitution, radiopharmaceuticals
2-(2-Aminoethyl)isoindoline-1,3-dione 2-Aminoethyl ~220 (estimated) Amine coupling, drug delivery
2-(4-Acetylphenyl)isoindoline-1,3-dione 4-Acetylphenyl 279.29 Aldol condensation, Michael addition
2-(3-(Benzylamino)propyl)isoindoline-1,3-dione Benzylamino-hydroxypropyl ~356 (estimated) Cholinergic activity, enzyme inhibition

Stability and Handling

  • Iodoethyl Derivative : Susceptible to photodecomposition and thermal degradation due to the labile C–I bond. Requires storage in amber vials at –20°C .
  • Hydroxyethylphenyl Analogs : Stable under ambient conditions but prone to oxidation, necessitating inert atmospheres for long-term storage .

Biological Activity

2-(2-iodoethyl)isoindoline-1,3-dione is a compound that belongs to the isoindoline family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, particularly in relation to its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an isoindoline core with an iodoethyl substituent. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC11H10I1N1O2
Molecular Weight305.11 g/mol
IUPAC NameThis compound
CAS Number40149-83-5

Anticancer Properties

Research indicates that compounds derived from isoindoline-1,3-dione exhibit significant anticancer properties. In particular, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a derivative of isoindoline-1,3-dione demonstrated potent antimitotic activity with mean GI50 values around 15.72 μM against human tumor cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes associated with cancer progression and neurodegenerative diseases. Studies have shown that similar derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease . The IC50 values for these activities ranged from 0.9 to 19.5 μM depending on the structural modifications made to the isoindoline scaffold.

Antimicrobial Activity

In addition to anticancer effects, isoindoline derivatives have also been reported to possess antimicrobial properties. These compounds have shown activity against various bacterial strains, indicating their potential use in treating infections .

Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), several derivatives of isoindoline-1,3-dione were evaluated for their anticancer activity. The results indicated that compounds with longer alkyl chains exhibited enhanced AChE inhibitory activity with IC50 values as low as 87 nM . This suggests a promising avenue for developing new cancer therapeutics based on the isoindoline structure.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of isoindoline derivatives against cholinergic dysfunctions. The synthesized compounds were tested for their ability to inhibit AChE and BuChE, showing promising results for future drug development aimed at treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-iodoethyl)isoindoline-1,3-dione
Reactant of Route 2
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2-(2-iodoethyl)isoindoline-1,3-dione

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